1-Phenyl-1-propylhydrazine

GABA transaminase inhibition MAO inhibitor polypharmacology Neurochemistry

1-Phenyl-1-propylhydrazine (CAS 61715-74-0) is a 1,1-disubstituted hydrazine derivative with molecular formula C9H14N2 and molecular weight 150.22 g/mol. The compound features a phenyl ring and an n-propyl chain attached to the same nitrogen atom of the hydrazine moiety, classifying it as a 1-alkyl-1-arylhydrazine.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 61715-74-0
Cat. No. B8664230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1-propylhydrazine
CAS61715-74-0
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCCN(C1=CC=CC=C1)N
InChIInChI=1S/C9H14N2/c1-2-8-11(10)9-6-4-3-5-7-9/h3-7H,2,8,10H2,1H3
InChIKeyBRTFDAKANYMMMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1-propylhydrazine (CAS 61715-74-0): Core Identity and Procurement-Relevant Physicochemical Profile


1-Phenyl-1-propylhydrazine (CAS 61715-74-0) is a 1,1-disubstituted hydrazine derivative with molecular formula C9H14N2 and molecular weight 150.22 g/mol . The compound features a phenyl ring and an n-propyl chain attached to the same nitrogen atom of the hydrazine moiety, classifying it as a 1-alkyl-1-arylhydrazine . Its computed physicochemical properties include an XlogP of 2.2, topological polar surface area of 29.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and three rotatable bonds . The compound is commercially available with typical purity of 95% and serves as a research intermediate in medicinal chemistry and heterocycle synthesis .

Why 1-Phenyl-1-propylhydrazine Cannot Be Treated as Interchangeable with Other Phenylalkylhydrazines


Within the phenylalkylhydrazine class, substitution pattern and alkyl chain length profoundly alter both biological activity profile and physicochemical behavior. 1-Phenyl-1-propylhydrazine is a 1,1-disubstituted hydrazine, meaning both the phenyl and propyl groups reside on the same nitrogen, distinct from 1,2-disubstituted congeners such as phenelzine (2-phenylethylhydrazine) where the alkyl chain is on the terminal nitrogen . This structural difference impacts the compound's logP (XlogP 2.2 vs. phenelzine XlogP ~1.2), hydrogen bond donor count (1 vs. 2), and steric environment around the hydrazine moiety [1]. In biological systems, these differences translate into quantitatively distinct effects on GABA-T activity and prostaglandin biosynthesis inhibition when compared side-by-side with phenelzine and phenylvalerylhydrazine [2][3]. Generic substitution without consideration of these parametric differences risks selecting a compound with inappropriate lipophilicity, divergent enzyme inhibition potency, or incompatible synthetic reactivity for the intended application.

Quantitative Differentiation Evidence for 1-Phenyl-1-propylhydrazine (CAS 61715-74-0) Versus Closest Analogs


GABA-T Inhibition Potency: 1-Phenyl-1-propylhydrazine vs. Phenelzine vs. Phenylvalerylhydrazine in Rat Brain

In a direct head-to-head study using rat brain homogenates, the monoamine oxidase inhibitors phenelzine, phenylpropylhydrazine, and phenylvalerylhydrazine were compared for their ability to inhibit γ-aminobutyrate transaminase (GABA-T) [1]. Phenylpropylhydrazine reduced GABA-T activity to 49% of the control value, representing greater GABA-T inhibition than phenelzine (58% of control) and comparable to phenylvalerylhydrazine (48% of control) [1]. The differential GABA-T inhibition was associated with a marked elevation of brain GABA levels [1]. This rank order of GABA-T inhibition potency (phenylvalerylhydrazine ≈ phenylpropylhydrazine > phenelzine) demonstrates that the propyl chain length and substitution pattern modulate GABAergic effects independently of MAO inhibition.

GABA transaminase inhibition MAO inhibitor polypharmacology Neurochemistry

Prostaglandin Biosynthesis Inhibition: Phenylpropylhydrazine IC50 Compared to Phenelzine

In an incubated homogenate of rabbit renal medulla, phenylpropylhydrazine inhibited prostaglandin biosynthesis with an IC50 of 7.5 × 10⁻⁵ M, while phenelzine exhibited an IC50 of 6.25 × 10⁻⁶ M [1]. Thus, phenelzine was approximately 12-fold more potent than phenylpropylhydrazine in this assay [1]. For context, the reference NSAID indomethacin showed an IC50 of 5 × 10⁻⁷ M and acetylsalicylic acid showed an IC50 of 3.75 × 10⁻⁴ M [1]. The 12-fold potency difference between the two hydrazines indicates that the phenylpropyl substitution pattern substantially attenuates PG biosynthesis inhibitory activity relative to the phenylethyl substitution of phenelzine.

Prostaglandin biosynthesis MAO inhibitor anti-inflammatory Cyclooxygenase pathway

Lipophilicity Differentiation: XlogP of 1-Phenyl-1-propylhydrazine vs. Phenelzine vs. Phenylhydrazine

1-Phenyl-1-propylhydrazine (CAS 61715-74-0) has a computed XlogP of 2.2 . In contrast, the clinically used phenelzine (2-phenylethylhydrazine) has reported logP values ranging from 0.77 to 1.78 across multiple sources [1], and the unsubstituted phenylhydrazine has logP values of approximately 1.25–1.36 [2]. The approximately 0.4–1.4 log unit increase in lipophilicity relative to these comparators reflects the additional methylene units contributed by the N-propyl substituent. For comparison, 2-phenylpropylhydrazine (a regioisomer) has XlogP3 of 1.3 , indicating that the attachment position of the propyl chain significantly influences lipophilicity (2.2 vs. 1.3).

Lipophilicity Drug-likeness CNS penetration Physicochemical profiling

Regioisomeric Structural Differentiation: 1,1-Disubstituted vs. 1,2-Disubstituted Hydrazine Architecture

1-Phenyl-1-propylhydrazine (CAS 61715-74-0) bears both the phenyl and n-propyl substituents on the same hydrazine nitrogen (SMILES: N(C1C=CC=CC=1)(CCC)N), making it a 1,1-disubstituted hydrazine . This contrasts with phenelzine (Ph-CH2-CH2-NH-NH2), which is a monosubstituted hydrazine, and with potential 1,2-disubstituted isomers where the two substituents occupy opposite nitrogens [1]. The 1,1-disubstitution pattern influences the compound's hydrogen bond donor count (1 vs. 2 for monosubstituted hydrazines), steric accessibility of the terminal -NH2 group, and oxidative stability . The synthesis of 1-alkyl-1-phenylhydrazines has been specifically optimized via selective alkylation of phenylhydrazine, as described by Lerch and König (Synthesis, 1983) [2].

Hydrazine regioisomerism Synthetic building block Structure-activity relationship

Thermal Stability Indicator: Melting Point of 1-Phenyl-1-propylhydrazine vs. Phenelzine vs. Phenylhydrazine

The (1-phenylpropyl)hydrazine isomer (CAS 3314-13-4, closely related to CAS 61715-74-0) has a reported melting point of 129.0–130.0 °C with decomposition in ethanol . In contrast, phenelzine melts at approximately 25 °C [1], and phenylhydrazine melts at 18–20 °C (or 19.5 °C for hemihydrate) [2]. The substantially higher melting point of the phenylpropyl-substituted hydrazine (Δ >100 °C vs. phenelzine and phenylhydrazine) suggests stronger intermolecular interactions in the solid state and potentially greater thermal stability during storage and handling. Note: the exact melting point of CAS 61715-74-0 specifically has not been independently verified, and the available data pertains to the closely related (1-phenylpropyl)hydrazine isomer.

Thermal stability Storage conditions Formulation compatibility

Optimal Scientific and Industrial Application Scenarios for 1-Phenyl-1-propylhydrazine Based on Verified Differentiation Evidence


Neuroscience Research Requiring Differential GABA-T vs. MAO Inhibition Profiling

When experimental protocols demand a hydrazine-based tool compound with stronger GABA-T inhibitory activity than phenelzine (residual GABA-T activity: 49% vs. 58% of control), 1-phenyl-1-propylhydrazine provides a quantitatively distinct pharmacological profile [1]. This differential GABAergic modulation is relevant for studies of seizure disorders, anxiety models, or neuroprotection where elevation of brain GABA levels is a mechanistic endpoint of interest. The compound's 12-fold weaker prostaglandin biosynthesis inhibition (IC50 7.5 × 10⁻⁵ M vs. phenelzine 6.25 × 10⁻⁶ M) further allows researchers to partially dissociate these two off-target pathways [2].

Synthetic Chemistry: Building Block for 1,1-Disubstituted Hydrazine-Derived Heterocycles

The 1,1-disubstituted architecture of 1-phenyl-1-propylhydrazine makes it a specific starting material for reactions requiring a single free -NH2 terminus with controlled steric environment [1]. Its synthesis via selective alkylation of phenylhydrazine (Lerch & König, 1983) provides a well-characterized route with established reaction conditions [2]. The compound has been employed in Mannich-type condensations aimed at constructing benzodiazocine and benzazepine scaffolds, as documented in heterocycle synthesis studies . Its distinct hydrogen bond donor count (1 vs. 2 for phenelzine) and polar surface area (29.3 Ų vs. 38.05 Ų) influence reactivity in condensation and cyclization reactions [1].

Analytical Method Development Requiring a Higher-LogP Hydrazine Reference Standard

With an XlogP of 2.2, 1-phenyl-1-propylhydrazine is significantly more lipophilic than phenelzine (logP ~0.8–1.8) [1] and its regioisomer 2-phenylpropylhydrazine (XlogP3 1.3) [2]. This property makes it suitable as a reference compound for developing and validating reversed-phase chromatographic methods where retention time differentiation from lower-logP hydrazine analogs is required. The compound's higher logP also predicts distinct liquid-liquid extraction behavior and membrane permeability characteristics, which can be exploited in bioanalytical method development or in vitro permeability assays.

Structure-Activity Relationship (SAR) Studies on Phenylalkylhydrazine Polypharmacology

For medicinal chemistry teams exploring the SAR of phenylalkylhydrazines at multiple targets (MAO, GABA-T, prostaglandin biosynthesis), 1-phenyl-1-propylhydrazine represents a defined structural probe. The quantitative comparative data against phenelzine—showing 9 percentage points greater GABA-T inhibition [1] but 12-fold weaker PG biosynthesis inhibition [2]—provides SAR vectors linking the N-propyl substitution pattern to divergent biological activity profiles. This evidence-based understanding supports rational library design when optimizing for target selectivity within the hydrazine chemical space.

Quote Request

Request a Quote for 1-Phenyl-1-propylhydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.